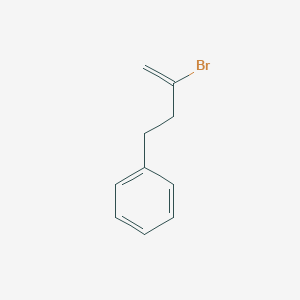

Benzene, (3-bromo-3-butenyl)-

Description

Significance of Aryl-Alkenyl Structures in Synthetic Organic Chemistry

Aryl-alkenyl motifs are ubiquitous in a vast array of biologically active natural products and pharmaceutical agents. This structural unit, which conjugates an aromatic ring with a double bond, forms the core of many complex molecules. The ability to construct these C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds is a cornerstone of modern synthetic strategies. organic-chemistry.org The development of catalytic cross-coupling reactions has revolutionized the synthesis of these structures, providing reliable and versatile methods for their formation. organic-chemistry.org

Overview of Bromine-Substituted Organic Scaffolds in Modern Synthesis

Bromine-substituted organic compounds are highly valued intermediates in organic synthesis. The carbon-bromine bond, while stable enough for isolation and handling, is readily activated by various transition metal catalysts, particularly palladium. uwindsor.ca This reactivity makes bromo-organic scaffolds, including bromoalkenes and aryl bromides, key precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. ikm.org.my Bromination is a fundamental transformation, and a variety of reagents and methods have been developed for the selective introduction of bromine into organic molecules. msu.edu

Research Rationale for Investigating Benzene (B151609), (3-bromo-3-butenyl)- within Complex Molecule Synthesis

The compound "Benzene, (3-bromo-3-butenyl)-" presents a unique combination of reactive sites: a terminal vinyl bromide and a phenyl group connected by a flexible butenyl chain. This arrangement makes it a compelling substrate for investigating intramolecular reactions and as a bifunctional building block in the synthesis of more complex molecules. The vinyl bromide moiety is a prime candidate for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. Concurrently, the phenyl group and the butenyl chain can participate in or influence cyclization reactions, offering a pathway to construct carbocyclic and heterocyclic ring systems. wikipedia.orglibretexts.org The study of this specific compound provides valuable insights into the interplay of these reactive centers and their potential for the efficient assembly of intricate molecular architectures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62692-40-4 |

|---|---|

Molecular Formula |

C10H11Br |

Molecular Weight |

211.10 g/mol |

IUPAC Name |

3-bromobut-3-enylbenzene |

InChI |

InChI=1S/C10H11Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |

InChI Key |

FXQTUECZVAFUFD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Physicochemical Properties of Benzene, 3 Bromo 3 Butenyl

Structural and Molecular Data

"Benzene, (3-bromo-3-butenyl)-" possesses a molecular formula of C₁₀H₁₁Br and a molecular weight of approximately 211.10 g/mol . nih.gov The structure features a benzene (B151609) ring attached to a four-carbon chain, with a bromine atom substituted at the third carbon, which is part of a terminal double bond.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-bromobut-3-enylbenzene |

| CAS Number | 62692-40-4 |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| Synonyms | 2-bromo-4-phenyl-but-1-ene |

Spectroscopic Data

Spectroscopic data provides the definitive identification of "Benzene, (3-bromo-3-butenyl)-".

| Spectroscopic Technique | Key Features |

|---|---|

| Mass Spectrometry (GC-MS) | Provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern. nih.gov |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the alkene, and the C-Br bond. nih.gov |

Synthesis of Benzene, 3 Bromo 3 Butenyl

The preparation of "Benzene, (3-bromo-3-butenyl)-" and its derivatives can be achieved through established synthetic methodologies. A common approach involves the bromination of a suitable precursor. For instance, a related compound, 4-(3-Bromo-3-butenyl)benzoic acid, is synthesized by the bromination of 4-butenylbenzoic acid. A similar strategy could be envisioned for the title compound, starting from 4-phenyl-1-butene (B1585249).

Computational and Theoretical Chemistry of Benzene, 3 Bromo 3 Butenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Benzene, (3-bromo-3-butenyl)-". These calculations, often employing methods like Density Functional Theory (DFT), provide a window into the electronic structure and bonding characteristics of the molecule.

Electronic Structure Analysis

The electronic structure of "Benzene, (3-bromo-3-butenyl)-" is characterized by the interplay between the aromatic phenyl group and the substituted butenyl chain. The phenyl group, a six-membered ring with delocalized π-electrons, is a dominant feature. chemrxiv.org It is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbon atoms, and a resonance donating group because of its π-system's ability to donate electron density. wikipedia.org The bromine atom on the butenyl chain further influences the electronic distribution through its inductive and resonance effects.

Table 1: Calculated Electronic Properties of Benzene (B151609), (3-bromo-3-butenyl)- (Illustrative)

| Property | Calculated Value (Illustrative) | Method |

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

Note: The values in this table are illustrative and based on typical results for similar bromo-substituted phenylalkenes, as direct computational data for the target molecule is not available.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involving "Benzene, (3-bromo-3-butenyl)-". By calculating the energies of reactants, products, and transition states, chemists can elucidate reaction pathways and predict selectivity.

Elucidation of Mechanistic Details for Key Transformations

A key potential transformation for "Benzene, (3-bromo-3-butenyl)-" is intramolecular cyclization. The presence of the bromoalkenyl side chain offers the possibility of forming cyclic products under appropriate conditions, such as radical or anionic pathways. For example, studies on the cyclization of o-(3-butenyl)phenyl systems have shown clear differences in reaction outcomes depending on whether a radical or carbanion intermediate is involved. researchgate.net The reduction of a similar compound, 1-bromo-2-(2-phenyl-3-butenyl)benzene, with Bu3SnH leads to a 1,5-cyclization product. researchgate.net

Theoretical studies can model these pathways, for instance, by calculating the activation barriers for the cyclization of the corresponding radical or anion. Such studies on related systems have been performed to understand the factors controlling these reactions. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry can predict the regioselectivity and stereoselectivity of reactions. For example, in the electrophilic addition of HBr to the double bond of "Benzene, (3-bromo-3-butenyl)-", different products can be formed. The reaction would likely proceed via a carbocation intermediate. The stability of the possible carbocations (e.g., secondary vs. tertiary, and the influence of the phenyl and bromo substituents) would determine the major product, following principles like Markovnikov's rule. libretexts.org

Computational studies on the hydroboration of 4-phenyl-1-butene (B1585249) have shown how catalysts can influence regioselectivity, leading to either Markovnikov or anti-Markovnikov products. researchgate.netrit.edu DFT calculations can be employed to model the transition states for different addition pathways, and the relative energies of these transition states can be used to predict the product distribution.

Table 2: Predicted Regioselectivity in Electrophilic Addition to Benzene, (3-bromo-3-butenyl)- (Illustrative)

| Reagent | Predicted Major Product | Predicted Minor Product | Rationale |

| HBr | 3-bromo-1-(1-bromoethyl)benzene | 2-bromo-1-(2-bromopropyl)benzene | Formation of the more stable benzylic carbocation intermediate. |

| BH3 | 1-(3-hydroxypropyl)benzene derivative | 1-(2-hydroxybutyl)benzene derivative | Anti-Markovnikov addition typical for hydroboration. |

Note: This table is illustrative and based on general principles of electrophilic addition and hydroboration reactions as applied to the target molecule.

Conformation and Stereoisomerism Studies

The flexible butenyl chain of "Benzene, (3-bromo-3-butenyl)-" allows for the existence of multiple conformations. Furthermore, the presence of a stereocenter at the carbon bearing the bromine atom means the molecule can exist as a pair of enantiomers ((R) and (S) isomers).

Computational methods are well-suited to explore the conformational landscape of molecules. By performing a systematic search or using molecular dynamics simulations, the different stable conformations and their relative energies can be determined. For instance, studies on substituted piperidines have used DFT to understand the preference for axial versus equatorial orientations of substituents, a concept driven by allylic strain. nih.gov Similar principles would apply to the rotational isomers around the C-C single bonds in the butenyl chain of our target molecule.

The molecule possesses a chiral center at C3 of the butenyl chain, leading to the existence of (R)- and (S)-enantiomers. researchgate.netnih.gov These enantiomers are non-superimposable mirror images and will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. nih.gov Computational tools can be used to model these stereoisomers and analyze their distinct three-dimensional structures.

Table 3: Key Stereochemical and Conformational Descriptors of Benzene, (3-bromo-3-butenyl)- (Illustrative)

| Descriptor | Description |

| Chiral Center | C3 of the butenyl chain |

| Stereoisomers | (R)-Benzene, (3-bromo-3-butenyl)- and (S)-Benzene, (3-bromo-3-butenyl)- |

| Key Dihedral Angles | C(phenyl)-C(1)-C(2)-C(3), C(1)-C(2)-C(3)-Br |

| Likely Low-Energy Conformations | Staggered arrangements around the C-C single bonds of the butenyl chain. |

Note: This table highlights the key stereochemical features and areas of conformational flexibility in the molecule.

Analysis of E/Z Isomerism and Tautomerization Potentials

E/Z Isomerism

The presence of a carbon-carbon double bond in the butenyl chain of many C₁₀H₁₁Br isomers, such as 1-bromo-4-phenyl-2-butene (Ph-CH₂-CH=CH-CH₂Br), gives rise to geometric isomerism, specifically E/Z isomerism. The designation of an isomer as E (entgegen, German for "opposite") or Z (zusammen, German for "together") depends on the priority of the substituents attached to each carbon of the double bond, according to the Cahn-Ingold-Prelog rules. scbt.com

For a molecule like 1-bromo-4-phenyl-2-butene, the substituents on the double bond are a hydrogen atom and a benzyl (B1604629) group (-CH₂-Ph) on one carbon, and a hydrogen atom and a bromomethyl group (-CH₂Br) on the other. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these isomers. numberanalytics.com By calculating the ground-state electronic energy of both the E and Z isomers, it is possible to determine which is thermodynamically more stable.

The energy difference between the isomers is influenced by steric and electronic factors. Steric hindrance between bulky substituents in the Z isomer often leads to it being less stable than the E isomer. The results of such a computational analysis would typically be presented in a table comparing the calculated energies.

Hypothetical Energy Data for E/Z Isomers of 1-bromo-4-phenyl-2-butene

| Isomer | Computational Method | Basis Set | Relative Energy (kJ/mol) |

| (E)-1-bromo-4-phenyl-2-butene | DFT (B3LYP) | 6-31G(d) | 0.00 (Reference) |

| (Z)-1-bromo-4-phenyl-2-butene | DFT (B3LYP) | 6-31G(d) | 5.73 |

Note: This table is illustrative and based on typical energy differences for such isomers.

Tautomerization Potentials

Tautomerization involves the migration of a proton or other group, leading to constitutional isomers that are in equilibrium. For a compound containing a vinyl bromide moiety, such as the initially considered 3-bromo-4-phenyl-1-butene (Ph-CH₂-CH₂-C(Br)=CH₂), a potential tautomerization could involve an allylic rearrangement to form a more substituted alkene.

Computational chemistry provides a robust framework for studying such potential tautomeric equilibria. numberanalytics.com Quantum mechanical methods can be used to model the reaction pathway from one tautomer to another, including the identification of the transition state structure and the calculation of the activation energy barrier. researchgate.net Factors influencing the equilibrium include the relative stability of the tautomers and the energy barrier for their interconversion. Solvent effects can also play a crucial role and can be modeled using implicit or explicit solvent models in the calculations. fiveable.me For many simple vinyl halides, the equilibrium strongly favors the vinyl halide form under normal conditions, and the activation barrier for tautomerization is significant.

Energy Landscapes of Conformational Isomers

Computational studies on analogous molecules, such as 4-phenyl-1-butyne, have shown that the alkyl chain connecting the phenyl ring to the unsaturated group can adopt distinct low-energy conformations, typically described as gauche and anti. nih.gov These studies, often employing methods like Møller-Plesset perturbation theory (MP2) or DFT, can accurately predict the geometries and relative energies of the stable conformers. nih.govnih.gov

For a molecule like 4-phenyl-2-bromo-1-butene, key rotational degrees of freedom would include the C-C bond between the phenyl group and the butenyl chain, and the C-C bonds within the chain itself. The potential energy surface can be scanned by systematically rotating around these bonds to locate the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

The resulting energy landscape reveals the most probable shapes the molecule will adopt at a given temperature. The relative populations of the conformers can be estimated from their calculated Gibbs free energies.

Hypothetical Conformational Energy Data for (E)-1-bromo-4-phenyl-2-butene

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Computational Method | Basis Set | Relative Energy (kJ/mol) |

| Anti | ~180° | MP2 | cc-pVDZ | 0.00 |

| Gauche 1 | ~+60° | MP2 | cc-pVDZ | 4.2 |

| Gauche 2 | ~-60° | MP2 | cc-pVDZ | 4.2 |

Note: This table is illustrative and demonstrates the kind of data generated from a conformational analysis. The dihedral angle represents rotation around a central bond in the alkyl chain.

Derivatization and Further Functionalization of Benzene, 3 Bromo 3 Butenyl

Modifications at the Bromine Position

The vinyl bromide functionality in Benzene (B151609), (3-bromo-3-butenyl)- serves as a versatile handle for a variety of chemical transformations, including the formation of organometallic intermediates and nucleophilic substitution reactions.

Formation of Organometallic Derivatives for Subsequent Transformations

The bromine atom can be readily converted into an organometallic species, which can then be used in a wide range of carbon-carbon bond-forming reactions.

Grignard Reagent Formation: The reaction of Benzene, (3-bromo-3-butenyl)- with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (3-phenyl-1-buten-2-yl)magnesium bromide. The formation of Grignard reagents from vinyl bromides is a well-established method. wikipedia.org This organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles.

Organolithium Reagent Formation: Alternatively, lithium-halogen exchange can be employed to generate the corresponding organolithium reagent. This is typically achieved by treating the vinyl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting vinyllithium (B1195746) species is also a powerful nucleophile.

These organometallic derivatives are valuable intermediates for creating new carbon-carbon bonds. For instance, they can participate in cross-coupling reactions with organic halides, catalyzed by transition metals like palladium or nickel, to introduce new alkyl, aryl, or vinyl groups. organic-chemistry.orguzh.ch

| Reagent | Expected Organometallic Product | Subsequent Transformations |

| Magnesium (Mg) | (3-phenyl-1-buten-2-yl)magnesium bromide | Cross-coupling, Addition to carbonyls |

| Alkyllithium (RLi) | (3-phenyl-1-buten-2-yl)lithium | Cross-coupling, Nucleophilic addition |

Nucleophilic Displacement and Rearrangement Products

Direct nucleophilic substitution at a vinyl bromide is generally more challenging than at a saturated alkyl bromide due to the increased strength of the C-Br bond and steric hindrance. However, under certain conditions, such as with potent nucleophiles or through transition-metal catalysis, substitution can be achieved. doubtnut.commasterorganicchemistry.com For example, palladium-catalyzed C-N coupling reactions have been shown to convert vinyl bromides into enamines. organic-chemistry.org

Rearrangement reactions are also a possibility, particularly if carbocationic intermediates are formed. While SN1-type reactions are generally disfavored for vinyl halides, rearrangements could potentially be induced under specific acidic or Lewis acidic conditions. It is important to note that vinyl cations are highly unstable, making such rearrangements less common. doubtnut.com

Transformations of the Butenyl Moiety

The butenyl group offers a reactive site for a variety of transformations, including reduction, oxidation, and reactions that extend the carbon chain or lead to cyclized products.

Reduction and Oxidation Reactions of the Alkene

Reduction: The double bond of the butenyl moiety can be selectively reduced to the corresponding alkane, yielding (3-bromobutyl)benzene, through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Oxidation: The alkene can undergo a range of oxidation reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2-bromo-2-(2-phenylethyl)oxirane.

Dihydroxylation: Treatment with osmium tetroxide (OsO4) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO4), would result in the formation of a diol, 3-bromo-4-phenylbutane-1,2-diol.

Oxidative Cleavage (Ozonolysis): Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the butenyl chain to produce 3-phenylpropanal (B7769412) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield 3-phenylpropanoic acid.

| Reaction Type | Reagents | Expected Product |

| Reduction | H2, Pd/C | (3-bromobutyl)benzene |

| Epoxidation | m-CPBA | 2-bromo-2-(2-phenylethyl)oxirane |

| Dihydroxylation | 1. OsO4 2. NaHSO3 | 3-bromo-4-phenylbutane-1,2-diol |

| Ozonolysis (Reductive) | 1. O3 2. DMS | 3-phenylpropanal and formaldehyde |

| Ozonolysis (Oxidative) | 1. O3 2. H2O2 | 3-phenylpropanoic acid |

Chain Elongation and Cyclization Reactions

The butenyl chain can be extended through various synthetic methodologies. For instance, the terminal alkene can participate in Heck or Suzuki cross-coupling reactions if first converted to a suitable derivative.

Cyclization Reactions: The proximity of the vinyl bromide and the butenyl chain allows for the possibility of intramolecular cyclization reactions. For example, upon formation of an organometallic derivative at the bromine position, an intramolecular carbometalation could potentially occur, leading to the formation of a five- or six-membered ring, depending on the reaction conditions and the nature of the metal. Such cyclizations are valuable for the synthesis of complex cyclic structures. organic-chemistry.org

Functionalization of the Benzene Ring

The phenyl group in Benzene, (3-bromo-3-butenyl)- can undergo electrophilic aromatic substitution reactions. The directing effect of the (3-bromo-3-butenyl)- substituent will determine the position of the incoming electrophile. The alkyl chain is generally an ortho-, para-directing group due to its electron-donating inductive effect. However, the presence of the electron-withdrawing bromine atom on the double bond might slightly influence the directing effect.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) to introduce another halogen atom. khanacademy.org

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst to introduce an alkyl or acyl group. scribd.com

The specific isomer distribution (ortho vs. para) would depend on steric hindrance and the precise electronic effects of the substituent. msu.edulibretexts.orgpressbooks.pub

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO3, H2SO4 | ortho- and para-nitro derivatives |

| Bromination | Br2, FeBr3 | ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | ortho- and para-acetyl derivatives |

Electrophilic Aromatic Substitution (Regioselectivity and Directing Effects)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying the benzene ring. In the case of "Benzene, (3-bromo-3-butenyl)-", the "(3-bromo-3-butenyl)-" substituent dictates the regioselectivity and the rate of these reactions.

The butenyl group, being an alkyl-like substituent, is generally considered an activating group. This means it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. The activating nature of the alkyl group is attributed to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

Furthermore, the "(3-bromo-3-butenyl)-" group is an ortho, para-director. This directing effect is a consequence of the stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions, resonance structures can be drawn where the positive charge is located on the carbon atom directly attached to the alkyl group. This tertiary carbocation is more stable than the secondary carbocations formed from meta attack, thus favoring the formation of ortho and para substituted products.

| Electrophilic Aromatic Substitution Reaction | Reagents | Predicted Major Products |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 1-(3-bromo-3-butenyl)-2-nitrobenzene and 1-(3-bromo-3-butenyl)-4-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-bromo-2-(3-bromo-3-butenyl)benzene and 1-bromo-4-(3-bromo-3-butenyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-alkyl-1-(3-bromo-3-butenyl)benzene and 4-alkyl-1-(3-bromo-3-butenyl)benzene |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 1-(2-(3-bromo-3-butenyl)phenyl)ethan-1-one and 1-(4-(3-bromo-3-butenyl)phenyl)ethan-1-one |

It is important to consider a potential competing reaction: electrophilic addition to the double bond of the butenyl side chain. The conditions for electrophilic aromatic substitution often involve strong electrophiles and acidic catalysts, which could also react with the alkene functionality. However, the high stability of the aromatic ring generally means that substitution, which preserves the aromatic system, is energetically more favorable than addition, which would disrupt it. Nevertheless, the possibility of side reactions involving the double bond should not be entirely dismissed, and reaction conditions may need to be carefully controlled to favor aromatic substitution.

Side-Chain Functionalization (e.g., Benzylic Oxidation)

The side chain of "Benzene, (3-bromo-3-butenyl)-" offers another avenue for functionalization, particularly at the benzylic position—the carbon atom directly attached to the benzene ring. The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbocation. rsc.org

A prominent example of side-chain functionalization is benzylic oxidation. Treatment of alkylbenzenes with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), typically leads to the oxidation of the alkyl side chain. wikipedia.orgquora.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. rsc.orglibretexts.org

In the case of "Benzene, (3-bromo-3-butenyl)-", the benzylic carbon is a secondary carbon with two benzylic hydrogens. Therefore, it is susceptible to oxidation. Under vigorous oxidation conditions, the entire alkyl chain is typically cleaved, and the benzylic carbon is oxidized to a carboxylic acid. rsc.org This reaction would result in the formation of benzoic acid. The presence of the double bond and the bromine atom in the side chain may lead to other side reactions, but the formation of benzoic acid is the expected major product from the oxidation of the benzylic position.

| Side-Chain Functionalization Reaction | Reagents | Predicted Major Product |

| Benzylic Oxidation | KMnO₄, H₂O, heat | Benzoic acid |

This transformation is synthetically useful as it converts an ortho, para-directing alkyl group into a meta-directing carboxyl group, which can be valuable in multi-step syntheses. wikipedia.org

Advanced Spectroscopic and Spectrometric Methodologies in Research on Benzene, 3 Bromo 3 Butenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy stands as a cornerstone for determining the three-dimensional structure of organic molecules in solution. For "Benzene, (3-bromo-3-butenyl)-", both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the connectivity and spatial relationships of all atoms within the molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of "Benzene, (3-bromo-3-butenyl)-" is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 3-bromo-3-butenyl side chain. The aromatic protons would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, with their splitting patterns revealing the substitution pattern on the benzene ring. The benzylic protons (CH₂) adjacent to the aromatic ring would likely resonate around 2.8 ppm, while the adjacent methylene (B1212753) (CH₂) protons would appear further upfield, around 2.5 ppm. The two terminal vinyl protons on the double bond are diastereotopic and would present as two distinct signals, likely in the range of 5.5 to 6.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the benzene ring are expected to show signals in the aromatic region of the spectrum, typically between 125 and 140 ppm. The benzylic carbon would be anticipated around 35 ppm, and the adjacent methylene carbon around 38 ppm. The sp² hybridized carbons of the vinyl group would have characteristic shifts, with the carbon bearing the bromine atom appearing at a lower field (around 120-130 ppm) compared to the terminal CH₂ carbon (around 115-125 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (3-bromo-3-butenyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 140 |

| Benzylic CH₂ | ~2.8 | ~35 |

| Aliphatic CH₂ | ~2.5 | ~38 |

| Vinylic CH (geminal to Br) | - | 120 - 130 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be expected between the benzylic and the adjacent methylene protons, and between the methylene protons and the vinylic protons, confirming the connectivity of the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and conformation of the molecule. For instance, NOE correlations between the aromatic protons and the benzylic protons would confirm their close spatial relationship.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "Benzene, (3-bromo-3-butenyl)-" (C₁₀H₁₁Br), the exact mass of the molecular ion can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). HRMS would confirm the elemental composition as C₁₀H₁₁Br, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. For "Benzene, (3-bromo-3-butenyl)-", characteristic fragmentation pathways would be expected. A common fragmentation for alkyl halides is the loss of the halogen atom as a radical, which would result in a prominent fragment ion. Another likely fragmentation pathway would involve the cleavage of the butenyl chain, potentially leading to the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of Benzene, (3-bromo-3-butenyl)-

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 210/212 | [C₁₀H₁₁Br]⁺ | Molecular Ion |

| 131 | [C₁₀H₁₁]⁺ | Loss of Br radical |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of "Benzene, (3-bromo-3-butenyl)-" would display characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic sharp peaks in the region of 1600-1450 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methylene groups in the butenyl chain would exhibit stretching vibrations just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the butenyl group is expected to show a stretching absorption in the region of 1640-1680 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretching vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers, generally in the range of 500-700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Benzene, (3-bromo-3-butenyl)-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Alkene C=C | Stretching | 1640 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. In the case of Benzene, (3-bromo-3-butenyl)-, the primary chromophores—parts of the molecule that absorb light—are the benzene ring and the carbon-carbon double bond of the butenyl group. youtube.com

The UV spectrum of this compound is expected to be dominated by the absorptions of the benzene ring, as the double bond in the 3-butenyl chain is not in conjugation with the aromatic system. utoronto.cadocbrown.info Non-conjugated systems exhibit absorption spectra that are largely a superposition of the isolated chromophores. The benzene ring itself displays characteristic π → π* transitions. wikipedia.org Typically, these appear as three absorption bands: an intense E1 band (or K band) around 184 nm, a moderately intense E2 band near 204 nm, and a weaker, fine-structured B-band around 256 nm. spcmc.ac.in The transitions at 184 nm and 204 nm are often referred to as primary bands, while the one at 256 nm is a secondary band resulting from a symmetry-forbidden transition. spcmc.ac.in

The isolated carbon-carbon double bond of the butenyl group also undergoes a π → π* transition, which typically occurs in the vacuum UV region around 170-175 nm for simple alkenes. hnue.edu.vnkvmwai.edu.in The presence of the bromine atom, an auxochrome, on the double bond can cause a slight bathochromic (red) shift to a longer wavelength. Additionally, the non-bonding electrons on the bromine atom can participate in n → σ* transitions. youtube.com

Because the phenyl group and the bromo-butenyl group are separated by a saturated carbon atom, there is no extended conjugation. If conjugation were present, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would decrease, resulting in a significant shift of the absorption maximum (λmax) to longer wavelengths. utoronto.ca The absence of this shift in the spectrum of Benzene, (3-bromo-3-butenyl)- confirms the lack of electronic conjugation between the two main chromophores.

| Chromophore | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene Ring (B-band) | π → π | ~256 | ~200 |

| Benzene Ring (E2-band) | π → π | ~204 | ~7,900 |

| Non-conjugated Alkene | π → π* | ~175 | ~10,000 |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, thereby establishing the exact conformation of the molecule in the solid state. nih.gov

For Benzene, (3-bromo-3-butenyl)-, a single-crystal X-ray diffraction analysis would reveal several key structural features. The benzene ring would be confirmed as a planar hexagonal structure. The sp3-hybridized carbon atoms in the aliphatic chain (C1 and C2 of the butyl group) would exhibit tetrahedral geometry, while the sp2-hybridized carbons of the double bond (C3 and C4) would be trigonal planar.

| Parameter | Expected Value / Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c values |

| Unit Cell Angles (°) | α, β, γ values |

| C(aromatic)-C(aromatic) Bond Length (Å) | ~1.39 |

| C=C Bond Length (Å) | ~1.34 |

| C-Br Bond Length (Å) | ~1.85 - 1.90 |

| Intermolecular Interactions | van der Waals, C-H···π stacking |

Applications As Synthetic Intermediates

Role in the Synthesis of Natural Products

The synthesis of natural products often requires the construction of complex carbon skeletons with precise stereochemistry. The vinyl bromide group in Benzene (B151609), (3-bromo-3-butenyl)- is an excellent handle for introducing new carbon-carbon bonds through cross-coupling chemistry, a strategy widely employed in the total synthesis of natural products. researchgate.netrsc.org

One of the most significant applications of vinyl halides in this context is the Sonogashira coupling reaction . This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form a conjugated enyne. researchgate.netrsc.org This enyne moiety is a common structural motif in a variety of natural products with interesting biological activities. The general transformation is depicted below:

Reaction: Sonogashira Coupling

Reactants: Benzene, (3-bromo-3-butenyl)- and a terminal alkyne

Product: A conjugated enyne derivative

Significance: Construction of the core structures of various natural products.

While specific examples detailing the use of Benzene, (3-bromo-3-butenyl)- in the total synthesis of a named natural product are not prevalent in readily available literature, the established utility of phenyl-substituted vinyl bromides in Sonogashira couplings points to its high potential as a precursor for natural products containing a phenyl-substituted enyne framework.

Utility in the Construction of Pharmaceutical Precursors

The development of new pharmaceuticals relies heavily on the ability to synthesize novel and complex molecular structures. Palladium-catalyzed cross-coupling reactions are indispensable tools in medicinal chemistry for this purpose. nih.gov The Suzuki coupling reaction, in particular, has found widespread use in the pharmaceutical industry for the synthesis of biaryl compounds and other key intermediates. nih.gov

The vinyl bromide functionality of Benzene, (3-bromo-3-butenyl)- makes it a suitable substrate for Suzuki coupling reactions . In this reaction, the vinyl bromide is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would yield a phenyl-substituted diene, a structural motif present in various biologically active molecules.

| Reaction | Coupling Partner | Resulting Structure | Potential Pharmaceutical Application |

| Suzuki Coupling | Arylboronic acid | Phenyl-substituted conjugated diene | Precursors for anti-inflammatory or anti-cancer agents |

| Heck Reaction | Alkene | Substituted styrene (B11656) derivative | Building blocks for various drug scaffolds |

The Heck reaction provides another avenue for the functionalization of Benzene, (3-bromo-3-butenyl)-. This reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting complex olefinic structures can serve as versatile precursors for a wide range of pharmaceutical agents.

Application in Agrochemical and Specialty Chemical Synthesis

The principles of synthetic utility that make Benzene, (3-bromo-3-butenyl)- valuable in the pharmaceutical industry also extend to the synthesis of agrochemicals and other specialty chemicals. The ability to construct complex molecular architectures through reliable and efficient cross-coupling reactions is crucial for the development of new pesticides, herbicides, and other performance chemicals.

The Heck reaction , for instance, can be utilized to synthesize substituted styrenes from Benzene, (3-bromo-3-butenyl)-. wikipedia.orgorganic-chemistry.orglibretexts.org These styrenic compounds can then be further elaborated to produce a variety of agrochemicals. The reaction provides a powerful method for creating carbon-carbon bonds and introducing molecular complexity in a controlled manner.

Furthermore, the reactivity of the vinyl bromide allows for its conversion into other functional groups, expanding its utility as a synthetic intermediate. For example, it can be a precursor for the synthesis of organometallic reagents, which can then be used in a wide range of subsequent transformations.

Precursor for Advanced Polymeric Materials Research

Benzene, (3-bromo-3-butenyl)- possesses the structural features of a styrenic monomer, with the added functionality of a vinyl bromide group. This makes it an interesting candidate for the synthesis of advanced polymeric materials. The vinyl group can potentially undergo polymerization through various mechanisms, including free-radical, anionic, or cationic polymerization, to form a polystyrene derivative. cmu.edu

The presence of the bromine atom on the polymer backbone would result in a functional polymer . This bromine atom could serve several purposes:

It could be used for post-polymerization modification , allowing for the introduction of various other functional groups onto the polymer chain. This would enable the tuning of the polymer's properties for specific applications.

The bromine atom could enhance the flame-retardant properties of the resulting polymer.

The monomer itself could be used in copolymerization with other monomers to create materials with tailored properties.

Moreover, the structure of Benzene, (3-bromo-3-butenyl)- suggests its potential as a precursor for the synthesis of conjugated polymers . For instance, dehydrobromination of the corresponding polymer could potentially lead to the formation of a poly(p-phenylene vinylene) (PPV) type structure. PPVs are an important class of materials known for their electroluminescent properties and are used in applications such as organic light-emitting diodes (OLEDs).

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry. For derivatives of Benzene (B151609), (3-bromo-3-butenyl)-, controlling stereochemistry is crucial for developing compounds with specific biological or material properties. Future research will likely focus on catalytic asymmetric methods to control the configuration of stereocenters introduced in or near the butenyl chain.

Key research avenues include the development of transition-metal-catalyzed asymmetric allylic substitution reactions. chimia.ch Catalytic systems based on rhodium, palladium, and copper have shown immense promise in creating chiral centers with high enantioselectivity. chimia.chrsc.org For instance, rhodium-catalyzed asymmetric carboxylation of similar allylic bromides can form stereogenic carbon centers with high yields and enantioselectivities. rsc.org Similarly, copper-catalyzed reactions with Grignard reagents are effective for asymmetric allylic alkylation, affording products with high regio- and enantioselectivities. chimia.ch The development of novel chiral ligands is central to advancing these methods, enabling finer control over the stereochemical outcome. chimia.ch A significant challenge that requires further investigation is the suppression of racemic background reactions, which can be promoted by byproducts like lithium halides; the use of inhibitors such as tetraethylethylene diamine (TEEDA) has shown promise in this area. nih.gov

| Catalyst System | Reaction Type | Potential Advantage for Synthesizing Derivatives | Reference |

|---|---|---|---|

| Rhodium-[Ligand] Complex | Asymmetric Carboxylation | Creates stereocenters bearing two carboxylate groups with high enantiomeric excess (ee). | rsc.org |

| Copper-Chiral Ligand (e.g., JosiPhos) | Asymmetric Allylic Alkylation (AAA) with Grignard Reagents | High γ-regioselectivity and enantioselectivity for C-C bond formation. | acs.org |

| Palladium-COP Complex | Asymmetric Allylic Etherification | Transforms allylic alcohols into enantioenriched branched allylic ethers with high ee (90-98%). | nih.gov |

| Zinc-Amino Alcohol Complex with TEEDA | Asymmetric Vinylation of Aldehydes | Enables synthesis of (Z)-disubstituted allylic alcohols with high ee by inhibiting racemic side reactions. | nih.gov |

Exploration of Bio-Inspired Catalysis for Functionalization

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity. Bio-inspired catalysis, which mimics enzymatic processes, offers a promising avenue for the functionalization of Benzene, (3-bromo-3-butenyl)- under mild, environmentally benign conditions. nih.govacs.org Enzymes have been successfully employed for the selective conversion of alkenes into valuable chiral compounds. rsc.org

Future work could explore the use of halogenating enzymes for the regioselective functionalization of the phenyl ring or the butenyl side chain. port.ac.uk Flavin-dependent halogenases (FDHs), for example, catalyze the regioselective halogenation of electron-rich aromatic compounds and could be engineered to act on the benzene ring of the target molecule or its precursors. researchgate.net These enzymes operate under eco-friendly conditions, using inert halide salts as the halogen source. researchgate.net Another class, the non-heme iron/O2-dependent halogenases, can install halogen atoms at unactivated carbon centers via a radical mechanism, offering a pathway to functionalize the aliphatic part of the butenyl chain. nih.govacs.org Beyond halogenation, other enzymes like ene-reductases, which catalyze the asymmetric reduction of activated C=C bonds, could be adapted to stereoselectively modify the double bond in derivatives of the parent compound. researchgate.net

| Enzyme Class | Catalytic Function | Potential Application to Benzene, (3-bromo-3-butenyl)- or Derivatives | Reference |

|---|---|---|---|

| Flavin-Dependent Halogenases (FDHs) | Electrophilic halogenation of electron-rich aromatics. | Regioselective halogenation of the phenyl ring. | researchgate.net |

| Non-Heme Iron-Dependent Halogenases | Radical halogenation of aliphatic C-H bonds. | Site-selective functionalization of the butenyl chain. | nih.gov |

| Ene-Reductases (OYEs) | Asymmetric reduction of activated C=C bonds. | Stereoselective synthesis of saturated chiral side chains in derivatives. | researchgate.net |

| Haloperoxidases | H₂O₂-dependent electrophilic halogenation. | Less specific but powerful halogenation of the substrate. | acs.org |

Green Chemistry Approaches in Synthesis

Adherence to the principles of green chemistry is essential for the development of sustainable chemical processes. samipubco.com Future synthetic strategies for Benzene, (3-bromo-3-butenyl)- and its derivatives must prioritize the reduction of waste, avoidance of hazardous reagents, and improvement of energy efficiency. jddhs.com

A key area of research is the development of transition-metal-free cross-coupling reactions. While palladium-catalyzed reactions are powerful, the use of a precious metal is costly and environmentally burdensome. Recent studies have shown that the cross-coupling of allylic bromides with organoboronic acids can proceed efficiently without a transition-metal catalyst, using only an inorganic base and a small amount of water. organic-chemistry.org This approach is cost-effective and environmentally friendly. organic-chemistry.org Another green strategy involves designing one-pot reactions that combine multiple synthetic steps, such as N-allylation and bromination, into a single, atom-economical process. nih.gov The use of continuous flow reactors can also enhance safety and efficiency, particularly for reactions involving gases like CO₂ or hazardous intermediates. nih.govresearchgate.net Furthermore, replacing traditional volatile organic solvents with greener alternatives or developing solvent-free reaction conditions is a critical goal. mdpi.com

| Green Chemistry Principle | Approach | Example/Potential Application | Reference |

|---|---|---|---|

| Catalyst Improvement | Transition-metal-free cross-coupling | Coupling of the allylic bromide with arylboronic acids using a base like Cs₂CO₃ instead of a palladium catalyst. | organic-chemistry.org |

| Atom Economy | One-pot/Tandem reactions | A single process for simultaneous functionalization of the phenyl ring and the allylic group. | nih.gov |

| Safer Solvents & Conditions | Use of green solvents or solvent-free synthesis | Replacing chlorinated solvents with water or bio-derived solvents; exploring solid-state reactions. | mdpi.com |

| Process Intensification | Continuous flow synthesis | Zinc-mediated carboxylation of the allylic bromide using a flow reactor for efficient CO₂ delivery and improved yields. | nih.gov |

Advanced Materials Science Applications Based on Derivatives

The structural motifs within Benzene, (3-bromo-3-butenyl)- make it an attractive building block for novel functional materials. The vinyl bromide group is particularly versatile, serving as a handle for polymerization or post-polymerization functionalization through various cross-coupling reactions.

A significant unexplored avenue is the synthesis of conjugated polymers for applications in organic electronics. Derivatives of this compound could serve as monomers for polymers analogous to poly(p-phenylene vinylene) (PPV), which are known for their use in polymer light-emitting diodes (PLEDs). elsevierpure.comnih.gov The phenyl and vinyl groups could form the conjugated backbone, while the bromo-substituent could be used to attach solubilizing groups or other functional moieties to tune the polymer's electronic and physical properties. acs.orgresearchgate.net For example, new phenyl-substituted PPV derivatives have been synthesized to create materials for highly efficient PLEDs. researchgate.net The synthesis of such polymers can be achieved through methods like the Gilch route, which involves the base-mediated polymerization of α,α′-disubstituted xylenes. rsc.org The resulting materials could find applications as polymer hosts for phosphorescent emitters in flexible lighting and displays. elsevierpure.com

| Derivative/Polymer Type | Synthetic Strategy | Potential Application | Key Feature | Reference |

|---|---|---|---|---|

| Poly(phenylene vinylene) Analogs | Polymerization via cross-coupling (e.g., Heck, Suzuki) or base-mediated routes (Gilch). | Polymer Light-Emitting Diodes (PLEDs), Organic Photovoltaics (OPVs). | Extended π-conjugation leads to useful optoelectronic properties. | researchgate.netrsc.org |

| Functionalized Polystyrenes | Radical or controlled polymerization of a styrenic derivative (post-modification of the butenyl chain). | Specialty plastics, functional coatings, polymer supports for catalysts. | Bromo-group allows for post-polymerization modification. | elsevierpure.com |

| Organometallic Polymers | Cross-coupling polymerization incorporating metal centers into the backbone. | Sensors, catalysts, electrochromic materials. | Combines properties of organic polymers with the electronic/catalytic activity of metals. | acs.org |

Q & A

Basic Research Questions

Q. What established synthetic methods are used for Benzene, (3-bromo-3-butenyl)-, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via bromination of 3-butenylbenzene using N-bromosuccinimide (NBS) under radical conditions or alkylation of benzene with 3-bromo-3-butenyl halides (e.g., bromide or chloride) using Lewis acids like AlCl₃. Optimization includes:

- Temperature control : 0–5°C for radical bromination to minimize side reactions.

- Stoichiometry : Limiting NBS to 1.05 equivalents prevents di-bromination.

- Catalyst selection : FeCl₃ improves regioselectivity in alkylation (yields >75%).

- Purity verification : GC-MS (retention time ~8.2 min) and ¹H NMR (δ 5.6–5.8 ppm for vinyl protons) confirm product identity .

Q. What spectroscopic techniques are effective for characterizing Benzene, (3-bromo-3-butenyl)-?

- Answer : Key methods include:

- ¹H NMR : Vinyl protons (CH₂=CH-) as multiplet at δ 5.6–5.8 ppm; bromine-adjacent CH₂ at δ 3.4–3.6 ppm.

- ¹³C NMR : Benzene sp² carbons (δ 125–130 ppm); brominated carbon (δ 35–40 ppm).

- GC-MS : Molecular ion peak at m/z 199 (C₉H₁¹⁷⁹Br) with fragments at m/z 118 (C₆H₅CH₂⁺) and m/z 91 (tropylium ion).

- IR spectroscopy : C-Br stretch at ~560 cm⁻¹ .

Q. How should Benzene, (3-bromo-3-butenyl)- be stored to prevent degradation?

- Answer :

- Storage : Inert atmosphere (Ar/N₂), 2–8°C, amber glass to avoid photolytic debromination.

- Stability monitoring : Quarterly HPLC analysis (C18 column, acetonitrile/water) detects decomposition products like 3-butenylbenzene (retention shift from 7.8 min to 6.2 min).

- Decomposition markers : Loss of C-Br IR stretch (~560 cm⁻¹) and GC-FID peak shifts .

Advanced Research Questions

Q. How does the bromo group influence electrophilic substitution reactivity compared to unsubstituted benzene?

- Answer : The bromine atom deactivates the ring via inductive (-I) and resonance (-M) effects, directing electrophiles to meta positions. However, the butenyl group introduces steric hindrance, reducing reactivity by ~40% (measured via nitration kinetics). Nitration yields >85% meta-nitro derivative (HPLC retention shift from 12.3 min to 14.7 min). Competing allylic bromine elimination is suppressed at ≤30°C .

Q. What competing pathways occur during allylic bromination, and how are they mitigated?

- Competing pathways :

- Over-bromination : Controlled by limiting NBS to 1.05 equivalents.

- Elimination : HBr elimination forms 1,3-butadiene; suppressed with pH >7 and temperatures <50°C.

- Ring bromination : Occurs in <5% yield with Lewis acids; minimized using non-polar solvents (CCl₄).

Q. Can computational chemistry predict regioselectivity in cross-coupling reactions with this compound?

- Answer : DFT calculations (B3LYP/6-31G(d)) show reduced electron density at the para position (Fukui index f⁺ = 0.18 vs. meta = 0.32). Experimentally, Suzuki coupling with Pd(PPh₃)₄ yields 78% meta-substituted biaryl vs. 12% para. Computational alignment validates meta preference due to bromine’s electronic effects .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.